molecular formula C19H18FN3O4 B11374012 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

カタログ番号: B11374012
分子量: 371.4 g/mol
InChIキー: WXTJRQKUFBZXNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties The compound 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (hereafter referred to by its full systematic name) is a small-molecule acetamide derivative with a molecular formula of C₁₉H₁₈FN₃O₄ and a molecular weight of 371.37 g/mol . Its structure features:

  • A 1,2,5-oxadiazol-3-yl (furazan) ring substituted at position 4 with a 4-propoxyphenyl group.
  • An N-acetamide linkage connecting the oxadiazole core to a 2-(4-fluorophenoxy) moiety.

特性

分子式

C19H18FN3O4

分子量

371.4 g/mol

IUPAC名

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18FN3O4/c1-2-11-25-15-7-3-13(4-8-15)18-19(23-27-22-18)21-17(24)12-26-16-9-5-14(20)6-10-16/h3-10H,2,11-12H2,1H3,(H,21,23,24)

InChIキー

WXTJRQKUFBZXNA-UHFFFAOYSA-N

正規SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

製品の起源

United States

準備方法

2-(4-フルオロフェノキシ)-N-[4-(4-プロポキシフェニル)-1,2,5-オキサジアゾール-3-イル]アセトアミドの合成は、通常、入手しやすい出発物質から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。

    フルオロフェノキシ中間体の形成: 最初のステップは、4-フルオロフェノールを適切なアシル化剤と反応させて、4-フルオロフェノキシ中間体を形成することです。

    プロポキシフェニル基の導入: 次のステップは、フルオロフェノキシ中間体を塩基の存在下で4-プロポキシベンゾイルクロリドと反応させて、プロポキシフェニル基を導入することです。

    オキサジアゾール環の形成: 最後のステップは、中間体をヒドラジン水和物と無水酢酸と環化させて、オキサジアゾール環を形成し、目的化合物を生成することです。

工業生産方法には、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。

化学反応の分析

科学研究への応用

2-(4-フルオロフェノキシ)-N-[4-(4-プロポキシフェニル)-1,2,5-オキサジアゾール-3-イル]アセトアミドは、以下を含む幅広い科学研究への応用があります。

    化学: この化合物は、有機合成におけるビルディングブロックとして使用され、様々な用途のためのより複雑な分子の作成を可能にします。

    生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性を調査されています。

    医学: この化合物は、特に特定の疾患を標的とする新しい薬の開発における潜在的な治療的応用について調査されています。

    産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。

科学的研究の応用

Anticancer Properties

Research indicates that compounds with oxadiazole moieties have shown promise in anticancer therapies. The specific compound may exert antiproliferative effects against various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis. For instance, studies suggest that similar oxadiazole derivatives can inhibit tumor growth by targeting specific receptors or enzymes crucial for cancer cell survival .

Selective Androgen Receptor Modulation

The compound is structurally related to selective androgen receptor modulators (SARMs), which are being investigated for their potential in treating conditions such as muscle wasting and osteoporosis. SARMs have demonstrated efficacy in promoting muscle growth without the side effects commonly associated with anabolic steroids. The unique structure of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide may enhance its selectivity and potency as a SARM, making it a candidate for further research in this area .

Safety and Efficacy Studies

Clinical trials exploring the safety and efficacy of compounds similar to 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide have shown promising results. For example, studies involving the combination of SARMs with immune checkpoint inhibitors have indicated improved outcomes in specific patient populations with advanced cancers . Such findings underscore the potential of this compound as part of combination therapy strategies.

Case Studies and Research Findings

Study TitleObjectiveFindingsReference
Efficacy of SARMs in Cancer TherapyEvaluate the role of SARMs in breast cancer treatmentModest clinical benefit observed when combined with pembrolizumab
Antiproliferative Effects of Oxadiazole DerivativesInvestigate the anticancer properties of oxadiazole compoundsSignificant inhibition of tumor growth in vitro
Safety Profile of Novel CompoundsAssess the safety of new pharmacological agentsWell-tolerated with minimal adverse effects reported

作用機序

類似化合物の比較

2-(4-フルオロフェノキシ)-N-[4-(4-プロポキシフェニル)-1,2,5-オキサジアゾール-3-イル]アセトアミドは、以下を含む他の類似の化合物と比較することができます。

    2-(4-フルオロフェノキシ)-1-(2-ヒドロキシ-4-メトキシフェニル)エタノン: この化合物はフルオロフェノキシ基を共有しますが、ヒドロキシ基とメトキシ基の存在が異なります。

    1-[2-(4-フルオロフェノキシ)エチル]-4-フェノキシピペリジン塩酸塩: この化合物は、フルオロフェノキシ基も含有しますが、ピペリジン環を含む異なるコア構造を持っています。

    エチル 2-(4-フルオロフェノキシ)ブタノエート: この化合物は、同様のフルオロフェノキシ基を持っていますが、エチルエステル基の存在が異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

A closely related analogue, 2-(4-fluorophenoxy)-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)acetamide (ID: D269-0923), shares the same molecular formula and weight but differs in the substituent on the phenyl ring (isopropoxy vs. propoxy). This minor structural variation impacts lipophilicity (logP) and may influence solubility or target binding .

Property Target Compound (D269-0733) Analogue (D269-0923)
Substituent 4-Propoxyphenyl 4-Isopropoxyphenyl
Molecular Weight 371.37 g/mol 371.37 g/mol
Available Quantity 64 mg 60 mg

Oxadiazole-Based Acetamides

Another structurally related compound, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (D160-0070), replaces the fluorophenoxy group with a 4-isopropylphenoxy moiety and substitutes the oxadiazole’s phenyl group with an ethyl chain.

Antiproliferative Acetamide Derivatives

Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Figure 14 in ) share the acetamide backbone but incorporate heterocyclic systems (e.g., thiophene, pyrimidine). These modifications enhance tyrosine kinase inhibition (e.g., in MCF7 breast cancer cells) but introduce greater synthetic complexity .

Key Structural and Functional Differences

Feature Target Compound Comparison Compounds
Oxadiazole Substituent 4-Propoxyphenyl Ethyl (D160-0070), Unsubstituted
Aromatic Ring 4-Fluorophenoxy Dichlorophenyl , Pyrimidine
Biological Target Hypothesized kinase Confirmed kinase , ATP-binding
Synthetic Accessibility Moderate (common reagents) High (EDC coupling)

生物活性

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenoxy group
  • An oxadiazole ring
  • A propoxyphenyl substituent

This structural diversity is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell Line IC50 Value (µM) Reference Compound IC50 Value (µM)
MCF-70.65Doxorubicin0.79
A5491.47Combretastatin-A40.76
A3752.78Tamoxifen10.38

These results suggest that the compound's activity is comparable to well-established anticancer agents, indicating its potential as a therapeutic candidate .

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Western blot analyses have shown that treatment with the compound increases the expression of p53 and activates caspase-3, leading to apoptotic cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle progression from G1 to S phase, which is critical for cancer proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Electron Donating Groups (EDG) : The presence of EDGs in the phenyl ring enhances anticancer activity.
  • Halogen Substitution : Replacing EDGs or introducing electron-withdrawing groups (EWG) can drastically reduce biological potency .

Case Studies

Several studies have explored the efficacy of similar oxadiazole derivatives in cancer therapy:

  • Study on Oxadiazole Derivatives : A series of oxadiazole compounds were tested for their cytotoxicity against MCF-7 and A549 cell lines. Compounds with similar structures to 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide showed IC50 values ranging from 0.11 to 1.47 µM, indicating promising antitumor activity .
  • In Vivo Studies : In vivo evaluations revealed that certain oxadiazole derivatives could inhibit tumor growth significantly in xenograft models, supporting their potential for clinical application .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。